![molecular formula C23H17F4N5O3S B2537917 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 852170-38-8](/img/structure/B2537917.png)
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule that has been the subject of research due to its potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide valuable insights into closely related compounds that share structural motifs, such as the pyrimidine ring and the presence of a fluorophenyl group. These structural features are important for the biological activity and the molecular interactions of these compounds .
Synthesis Analysis
The synthesis of related compounds involves creating a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a key feature in maintaining the structural integrity of the molecule . The synthesis process is likely to involve multiple steps, including the formation of the pyrimidine ring followed by the introduction of the fluorophenyl group and the final assembly of the thioacetamide linkage.
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrimidine ring tends to be inclined at a significant angle to the benzene ring, which suggests that the compound of interest may also exhibit a non-planar geometry. This inclination is a result of the intramolecular hydrogen bonding that stabilizes the folded conformation . Additionally, the presence of the fluorine atom is known to influence the geometry due to its high electronegativity, which can lead to differences in the molecular structure compared to non-fluorinated analogs .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of amino groups and the potential for hydrogen bonding. The formation of strong stable hydrogen-bonded N-H···N intermolecular interactions, as well as weaker intramolecular interactions such as C-H···O and N-H···O, are critical for the stability and reactivity of the molecule . These interactions can affect the behavior of the compound in various chemical environments and can be exploited in drug design to enhance binding affinity to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by spectroscopic methods such as FT-IR and FT-Raman. These techniques provide information on the vibrational modes of the molecule, which are influenced by the molecular structure and intermolecular interactions . The compound's drug likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are also crucial for its potential as a pharmacological agent. The binding energy obtained from molecular docking studies indicates that the compound has a strong affinity for biological targets, such as the SARS-CoV-2 protease, which is an important consideration for antiviral drug development .
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural motifs similar to the requested compound, has been reported for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). These compounds, exemplified by DPA-714, are designed with fluorine atoms enabling their labeling with fluorine-18 for in vivo imaging of neuroinflammatory processes, showcasing their application in neurological research and diagnostic imaging (Dollé et al., 2008).
Quantum Chemical Insight and Antiviral Research
Research on compounds structurally akin to the requested chemical, focusing on their synthesis, characterization, and quantum chemical insights, revealed their potential as antiviral agents. For instance, a study detailed the quantum chemical analysis and molecular docking against SARS-CoV-2 protein of a novel antiviral active molecule, showcasing its potential in combating COVID-19 (Mary et al., 2020).
Antimicrobial Applications
Compounds within the pyrimidine class have been synthesized and evaluated for their antimicrobial activity. A study on pyrimidine-triazole derivatives demonstrated their potential against selected bacterial and fungal strains, highlighting the versatility of pyrimidine compounds in antimicrobial research (Majithiya & Bheshdadia, 2022).
Crystallographic Analysis for Material Science
Crystallographic studies of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular structure, enabling applications in material science and molecular engineering. These studies reveal the importance of such compounds in designing materials with specific structural and functional properties (Subasri et al., 2016).
Herbicidal Activity
Research on N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives showcased their application in agriculture as potential herbicidal agents. These studies reveal the compound's effectiveness against dicotyledonous weeds, highlighting its utility in developing new agricultural chemicals (Wu et al., 2011).
Future Directions
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F4N5O3S/c1-31-19-17(21(34)32(2)22(31)35)20(30-18(29-19)12-7-9-13(24)10-8-12)36-11-16(33)28-15-6-4-3-5-14(15)23(25,26)27/h3-10H,11H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPIMUXKWHLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

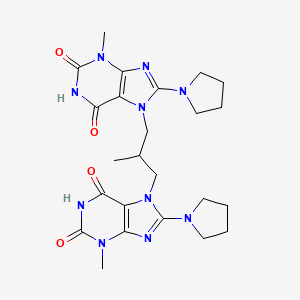
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)
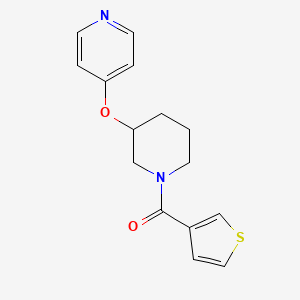
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
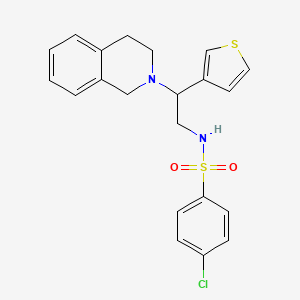
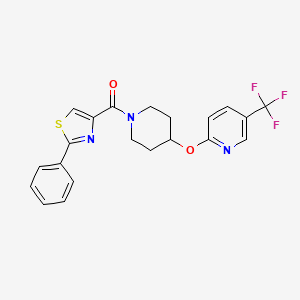
![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)
![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)
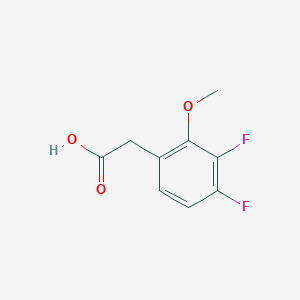
![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)
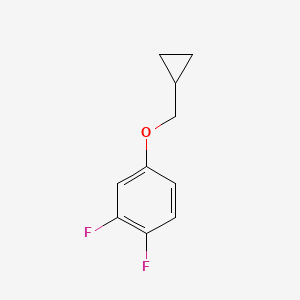
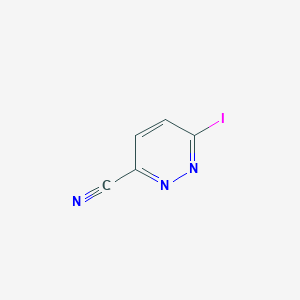
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)